3-(4-{[3,4,5-Trihydroxy-6-(hydroxymethyl)oxan-2-YL]oxy}phenyl)prop-2-enoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-{[3,4,5-Trihydroxy-6-(hydroxymethyl)oxan-2-YL]oxy}phenyl)prop-2-enoic acid, also known as 4-O-β-D-glucosyl-trans-4-coumaric acid, is a phenolic glycoside. This compound is characterized by the presence of a phenolic structure attached to a glycosyl moiety. It is commonly found in various plants and has been studied for its potential biological and pharmacological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-{[3,4,5-Trihydroxy-6-(hydroxymethyl)oxan-2-YL]oxy}phenyl)prop-2-enoic acid typically involves the glycosylation of 4-coumaric acid with glucose. The reaction is carried out under acidic or enzymatic conditions to facilitate the formation of the glycosidic bond .
Industrial Production Methods
Industrial production of this compound can be achieved through biotechnological methods, such as the use of genetically modified microorganisms that express the necessary enzymes for glycosylation. This approach is advantageous due to its efficiency and sustainability .
Chemical Reactions Analysis
Types of Reactions
3-(4-{[3,4,5-Trihydroxy-6-(hydroxymethyl)oxan-2-YL]oxy}phenyl)prop-2-enoic acid undergoes various chemical reactions, including:
Oxidation: The phenolic hydroxyl groups can be oxidized to quinones under oxidative conditions.
Reduction: The double bond in the prop-2-enoic acid moiety can be reduced to form the corresponding saturated acid.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Reagents such as acyl chlorides and alkyl halides are used for nucleophilic substitution reactions
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Saturated acids.
Substitution: Various substituted phenolic glycosides
Scientific Research Applications
3-(4-{[3,4,5-Trihydroxy-6-(hydroxymethyl)oxan-2-YL]oxy}phenyl)prop-2-enoic acid has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying glycosylation reactions and phenolic chemistry.
Biology: Investigated for its antioxidant and anti-inflammatory properties.
Medicine: Potential therapeutic agent for conditions such as cancer and cardiovascular diseases.
Industry: Utilized in the development of natural antioxidants and preservatives for food and cosmetic products
Mechanism of Action
The compound exerts its effects primarily through its antioxidant activity, which involves scavenging free radicals and inhibiting oxidative stress. It also modulates various signaling pathways, including the NF-κB and MAPK pathways, which are involved in inflammation and cell survival .
Comparison with Similar Compounds
Similar Compounds
- 4-[3,4,5-Trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybenzaldehyde
- 2-hydroxy-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybenzoic acid
- Baicalein 6-O-glucoside
Uniqueness
3-(4-{[3,4,5-Trihydroxy-6-(hydroxymethyl)oxan-2-YL]oxy}phenyl)prop-2-enoic acid is unique due to its specific glycosylation pattern and the presence of the prop-2-enoic acid moiety. This structure imparts distinct biological activities and chemical reactivity compared to other similar compounds .
Properties
IUPAC Name |
3-[4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]prop-2-enoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18O8/c16-7-10-12(19)13(20)14(21)15(23-10)22-9-4-1-8(2-5-9)3-6-11(17)18/h1-6,10,12-16,19-21H,7H2,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJFYQZQUAULRDF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CC(=O)O)OC2C(C(C(C(O2)CO)O)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18O8 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.